3,5-dimethyl-2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine
Description
Key structural features include:
- 3,5-Dimethyl groups on the pyrimidine core, which may enhance lipophilicity and steric interactions.
- 2-(3-Methylphenyl) substitution, introducing aromatic bulk and electron-donating properties.
- N-[2-(Morpholin-4-yl)ethyl] side chain, a polar moiety that likely improves solubility and modulates target engagement.
Properties
IUPAC Name |
3,5-dimethyl-2-(3-methylphenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-15-5-4-6-18(13-15)20-17(3)21-23-16(2)14-19(26(21)24-20)22-7-8-25-9-11-27-12-10-25/h4-6,13-14,22H,7-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPPEMLCBSQUFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)NCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,5-dimethyl-2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the methyl groups: Methylation reactions are employed to introduce the methyl groups at the desired positions.
Attachment of the morpholine moiety: This step involves the reaction of the intermediate with morpholine under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
3,5-dimethyl-2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-dimethyl-2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying specific biological pathways.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications
Key Observations:
- Position 5 : Methyl substitution (target) replaces bulkier aryl groups (e.g., phenyl, propyl), possibly improving membrane permeability .
- Position 7 Amine: The morpholinoethyl group distinguishes the target from pyridinylmethyl derivatives, which showed moderate anti-mycobacterial activity . Morpholine’s polarity may enhance solubility compared to aryl amines .
Side-Chain Variations
- Morpholine vs. Pyridine : Morpholine’s saturated oxygen-containing ring offers improved solubility over pyridine’s aromatic nitrogen, as seen in compound 50 (piperidinyl-pyridine side chain) .
- Methyl vs. Fluorine : The 3-methylphenyl group (target) may confer better π-π stacking than electron-deficient fluorophenyl analogs (e.g., compound 32 ), balancing lipophilicity and target binding .
Physicochemical and Pharmacokinetic Considerations
- LogP Predictions : The target’s methyl groups and morpholine side chain likely reduce logP compared to diphenyl analogs (e.g., compound 32 , logP ~4.5), favoring oral bioavailability .
- Solubility : Morpholine’s polarity may increase aqueous solubility, addressing a limitation of highly aromatic analogs like 890624-32-5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
